ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate
Brand Name: Vulcanchem
CAS No.: 100840-55-9
VCID: VC2662615
InChI: InChI=1S/C20H19NO5/c1-2-25-20(24)14-8-10-15(11-9-14)26-13-5-12-21-18(22)16-6-3-4-7-17(16)19(21)23/h3-4,6-11H,2,5,12-13H2,1H3
SMILES: CCOC(=O)C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol

ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate

CAS No.: 100840-55-9

Cat. No.: VC2662615

Molecular Formula: C20H19NO5

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate - 100840-55-9

Specification

CAS No. 100840-55-9
Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
IUPAC Name ethyl 4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate
Standard InChI InChI=1S/C20H19NO5/c1-2-25-20(24)14-8-10-15(11-9-14)26-13-5-12-21-18(22)16-6-3-4-7-17(16)19(21)23/h3-4,6-11H,2,5,12-13H2,1H3
Standard InChI Key NYWLWFMZJNBGRE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Identity and Structure

Basic Information

Ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate belongs to the class of esters characterized by a benzoate backbone linked to a propoxy chain, which is further connected to an isoindole moiety. The isoindole component contains a 1,3-dioxo group, indicating the presence of two carbonyl groups within the isoindole ring structure. This structural arrangement contributes significantly to the compound's chemical behavior and reactivity profile.

Chemical Identifiers and Properties

The compound possesses several identifying characteristics and properties that are essential for its characterization and research applications. Table 1 provides a comprehensive overview of these properties.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS No.100840-55-9
IUPAC Nameethyl 4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate
Molecular FormulaC₂₀H₁₉NO₅
Molecular Weight353.369 g/mol
Standard InChIInChI=1S/C20H19NO5/c1-2-25-20(24)14-8-10-15(11-9-14)26-13-5-12-21-18(22)16-6-3-4-7-17(16)19(21)23/h3-4,6-11H,2,5,12-13H2,1H3
Standard InChIKeyNYWLWFMZJNBGRE-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O
MDL NumberMFCD06205031
PubChem Compound52199766

The compound features several functional groups that play crucial roles in its chemical behavior. The ester group (ethyl benzoate) provides a site for potential hydrolysis reactions, the propoxy chain acts as a flexible linker, and the phthalimide portion (isoindole-1,3-dione) contributes to specific reactivity patterns commonly associated with imide functional groups.

Alternative Nomenclature

In scientific literature and chemical databases, the compound is known by several synonyms, as detailed in Table 2. These alternative names reflect different naming conventions and structural interpretations of the same molecule.

Table 2: Alternative Names

Alternative Name
ethyl 4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate
ethyl 4-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propoxy]benzoate
4-[3-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)propoxy]benzoic acid ethyl ester
NYWLWFMZJNBGRE-UHFFFAOYSA-N
SCHEMBL9798847
AKOS030230294
AS-8445

These alternative designations are important for comprehensive literature searches and database queries when researching this compound .

Synthesis and Preparation Methods

Key Synthetic Steps

Based on the compound's structure and related synthetic pathways, the preparation of ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate likely involves the following key steps:

  • Preparation of the phthalimide precursor (isoindole-1,3-dione)

  • N-alkylation of the phthalimide with a suitable propyl halide containing a leaving group at the terminal position

  • Etherification reaction with ethyl 4-hydroxybenzoate or an equivalent precursor

  • Purification steps to obtain the final product with high purity

The synthesis requires careful consideration of reaction conditions, including temperature control, solvent selection, and potentially the use of catalysts to achieve optimal yields and purity.

Purification Methods

Purification of ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate may involve standard techniques for organic compounds, including:

  • Column chromatography using appropriate solvent systems

  • Recrystallization from suitable solvents

  • Potentially preparative HPLC for analytical-grade purity

These purification steps are essential to ensure the compound's suitability for research applications, where high purity is often a prerequisite for reliable results.

Physical and Chemical Properties

Physical Characteristics

Ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate possesses physical properties that influence its handling, storage, and application in research settings. Table 3 summarizes these properties.

Table 3: Physical Properties

PropertyValue
Physical StateSolid (inferred from structure)
Storage TemperatureAmbient
AppearanceNot explicitly reported
StabilityStable under normal conditions (inferred)

The compound can be stored at ambient temperature, suggesting reasonable stability under standard laboratory conditions . This stability attribute is favorable for research applications where compound degradation could potentially interfere with experimental outcomes.

Chemical Reactivity

The chemical reactivity of ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate is influenced by its functional groups:

  • The ethyl ester group is susceptible to hydrolysis under basic or acidic conditions, potentially yielding the corresponding carboxylic acid

  • The phthalimide group can undergo nucleophilic attack, particularly at the carbonyl positions

  • The propoxy linker provides a flexible connection that influences the spatial arrangement of the reactive groups

These reactivity patterns are important considerations for researchers working with this compound, as they determine potential transformation pathways and stability under various experimental conditions.

Solubility Profile

Based on the compound's structure and functional groups, ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate would be expected to exhibit:

  • Limited water solubility due to its predominantly hydrophobic character

  • Good solubility in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)

  • Moderate solubility in less polar solvents like dichloromethane and chloroform

This solubility profile influences experimental design considerations when working with this compound, particularly regarding choice of solvent systems for reactions and analyses.

Research Applications and Significance

Medicinal Chemistry

The compound's structure incorporates several features of potential interest in medicinal chemistry research:

  • The phthalimide moiety, which appears in various bioactive compounds including thalidomide derivatives and certain immunomodulatory drugs

  • The ethyl ester functionality, which provides a potential site for metabolic processing and modification

  • The propoxy linker, which offers conformational flexibility that might influence binding to biological targets

These structural elements make the compound potentially valuable in studies exploring structure-activity relationships or in the development of new molecular scaffolds for drug discovery initiatives.

Materials Science

Compounds containing phthalimide groups and ester functionalities have applications in materials science, particularly in:

  • Development of specialty polymers with specific physical or chemical properties

  • Creation of molecular components for advanced materials

  • Design of compounds with specific optical or electronic properties

The compound's balance of rigid (phthalimide and benzoate) and flexible (propoxy) components could be advantageous in materials requiring specific conformational properties.

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds with structural similarities to ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate exist in the chemical literature. Comparing these related compounds provides valuable context for understanding the unique features of the target molecule.

Table 4: Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate100840-55-9C₂₀H₁₉NO₅353.369 g/molReference compound
Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate130872-52-5C₁₇H₁₃NO₄295.29 g/molLacks propoxy linker; direct attachment of benzoate to isoindole
Ethyl 3-(1,3-dioxoisoindol-2-yl)benzoate5650-37-3C₁₇H₁₃NO₄295.29 g/molBenzoate at meta position; lacks propoxy linker
Ethyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate-C₁₈H₁₇NO₄311.34 g/molContains a partially saturated, bridged isoindole structure

These structural analogs provide a framework for understanding how specific structural modifications might influence the compound's properties and behavior. For instance, the presence of the propoxy linker in ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate distinguishes it from direct attachment analogs, potentially affecting conformational flexibility and reactivity .

Current Research Status and Future Directions

Research Landscape

The current research landscape for ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate appears to be primarily focused on its synthesis and characterization rather than extensive applications. This suggests an opportunity for expanded research into its potential utilities based on its unique structural features.

Future Research Opportunities

Several promising directions for future research involving ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate include:

  • Detailed exploration of its physical and chemical properties through comprehensive analytical characterization

  • Investigation of potential biological activities based on structural similarities to known bioactive compounds

  • Exploration of its utility as a building block or intermediate in the synthesis of more complex molecules

  • Assessment of its potential applications in materials science, particularly in areas where its specific structural arrangement might confer advantageous properties

These research avenues could expand our understanding of this compound's significance and potentially uncover novel applications in various scientific domains.

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